molecular formula C9H4Br2O2 B048555 3,6-Dibromochromone CAS No. 115237-39-3

3,6-Dibromochromone

Cat. No.: B048555
CAS No.: 115237-39-3
M. Wt: 303.93 g/mol
InChI Key: XJSJGLRPSYOZLW-UHFFFAOYSA-N
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Description

3,6-Dibromochromone is an organic compound with the molecular formula C9H4Br2O2 and a molecular weight of 303.93 g/mol It is a brominated derivative of chromone, characterized by the presence of bromine atoms at the 3 and 6 positions of the chromone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,6-Dibromochromone can be synthesized through several methods. One common approach involves the bromination of chromone derivatives. For instance, the reaction of chromone with bromine in the presence of a catalyst such as iron(III) bromide can yield this compound . Another method involves the use of [bis(acetoxy)iodo]benzene and potassium bromide at room temperature for 12 hours .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine and other reactive intermediates.

Chemical Reactions Analysis

Types of Reactions: 3,6-Dibromochromone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted chromone derivatives.

Scientific Research Applications

3,6-Dibromochromone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,6-dibromochromone involves its interaction with molecular targets through its bromine atoms and chromone ring. The bromine atoms can participate in halogen bonding, while the chromone ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

  • 6-Chloro-3,8-dibromochromone
  • 6,8-Dichlorochromone
  • 3-Bromo-6,8-dichlorochromone

Comparison: Compared to its analogs, 3,6-dibromochromone is unique due to the specific positioning of the bromine atoms, which can influence its reactivity and interaction with biological targets. For instance, the presence of bromine at the 3 and 6 positions may enhance its ability to participate in halogen bonding compared to compounds with different halogen substitutions .

Properties

IUPAC Name

3,6-dibromochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Br2O2/c10-5-1-2-8-6(3-5)9(12)7(11)4-13-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJSJGLRPSYOZLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)C(=CO2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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